molecular formula C8H13NO3 B8741883 Methyl 3-(5-oxopyrrolidin-2-yl)propanoate

Methyl 3-(5-oxopyrrolidin-2-yl)propanoate

Cat. No.: B8741883
M. Wt: 171.19 g/mol
InChI Key: ZWKJBVNSPMQOLX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(5-oxopyrrolidin-2-yl)propanoate typically involves the esterification of pyrrolidine-2-carboxylic acid with methanol. The reaction is carried out under acidic conditions to facilitate the formation of the ester bond. A common method involves the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid to promote the esterification reaction .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as distillation and crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(5-oxopyrrolidin-2-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The keto group at the 5-position can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The keto group can be reduced to form alcohols or other reduced derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester derivatives or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base or acid catalyst to facilitate substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or other oxidized derivatives.

    Reduction: Alcohols or other reduced derivatives.

    Substitution: Different ester derivatives or amides depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(5-oxopyrrolidin-2-yl)propanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(5-oxopyrrolidin-2-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound can act as a purinoceptor antagonist, which means it can bind to and inhibit the activity of purinoceptors, a class of receptors involved in various physiological processes . This interaction can modulate cellular signaling pathways and affect biological functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(5-oxopyrrolidin-2-yl)propanoate is unique due to its specific ester group and the presence of a keto group at the 5-position

Properties

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

methyl 3-(5-oxopyrrolidin-2-yl)propanoate

InChI

InChI=1S/C8H13NO3/c1-12-8(11)5-3-6-2-4-7(10)9-6/h6H,2-5H2,1H3,(H,9,10)

InChI Key

ZWKJBVNSPMQOLX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1CCC(=O)N1

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Twenty-eight grams of dihydro-1H-pyrrolizine-3,5(2H,6H)-dione (III) are dissolved in 100 g of methyl alcohol and 0.2 ml of concentrated hydrochloric acid is added. The solution is heated at reflux for 104 hours. The mixture is cooled and excess methyl alcohol is distilled at reduced pressure. The residual oil is dissolved in 1 l of anhydrous diethylether, 1 g of activated charcoal is added and the resulting suspension is filtered through filter aid. The filtrate is concentrated at reduced pressure and the resulting crystals are isolated by filtration. Recrystallization from methanol yields 5-oxo-2-pyrrolidinepropanoic acid methyl ester with a melting point of 52°-53° C.
Quantity
0 (± 1) mol
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100 g
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0.2 mL
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Synthesis routes and methods II

Procedure details

A solution of 136 g of gamma-nitropimelic acid dimethyl ester in 500 ml of methanol is hydrogenated at approximately 3780 psi using 15 g of Raney Nickel as catalyst. The resulting slurry is filtered to remove the catalyst and the filtrate is concentrated at reduced pressure to yield crude 5-oxo-2-pyrrolidinepropanoic acid methyl ester. The 5-oxo-2-pyrrolidinepropanoic acid methyl ester is dissolved in 100 ml of methanol and 100 ml of water and is treated with 94 g of 50% sodium hydroxide solution. The reaction mixture is stirred and is heated to 98° C. with distillation of methanol. The solution is cooled, neutralized with 151 ml of concentrated hydrochloric acid and concentrated at reduced pressure. The residue containing 5-oxo-2-pyrrolidinepropanoic acid is heated at 98°-100° C. for 24 hours with 200 ml of acetic anhydride. The sodium chloride is removed by filtration after the acetic anhydride reaction. The filtrate is then concentrated at reduced pressure and 200 ml of toluene is added and concentration is repeated. The dihydro-1H-pyrrolizine-3,5-(2H,6H)-dione crystallizes and is isolated by filtration. The product is best purified by sublimation at 100° C. and 0.1 mm Hg or by recrystallization from ethanol to give melting point of 179°-182° C.
Quantity
136 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
15 g
Type
catalyst
Reaction Step Three

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